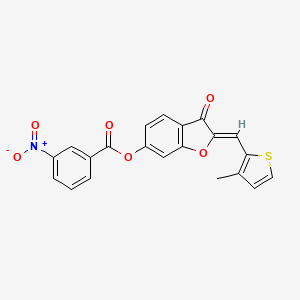

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Description

The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 3-methylthiophen-2-ylmethylene group at the C2 position and a 3-nitrobenzoate ester at the C6 position. Aurones are known for their Z-configuration-dependent bioactivity, particularly in disrupting microtubule dynamics by binding to the colchicine site on tubulin .

Properties

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO6S/c1-12-7-8-29-19(12)11-18-20(23)16-6-5-15(10-17(16)28-18)27-21(24)13-3-2-4-14(9-13)22(25)26/h2-11H,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCOKVBDMXYINE-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- A benzofuran moiety

- A thiophene derivative

- A nitrobenzoate group

These components contribute to its diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N1O4S1 |

| Molecular Weight | 365.42 g/mol |

| CAS Number | 929472-63-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methylthiophene with appropriate benzofuran derivatives under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.004 mg/mL |

| Staphylococcus aureus | 0.015 mg/mL |

| Bacillus cereus | 0.008 mg/mL |

In comparative studies, the compound's activity exceeded that of standard antibiotics like ampicillin and streptomycin by significant margins .

Anticancer Potential

Research into the anticancer potential of similar compounds has revealed their ability to induce apoptosis in cancer cells. Mechanisms include the inhibition of specific enzymes involved in cell proliferation and survival pathways. The compound's interaction with cellular targets is believed to modulate key signaling pathways, leading to reduced tumor growth.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : Binding to specific receptors could alter cellular signaling pathways.

- Oxidative Stress Induction : The compound may enhance oxidative stress within cells, leading to apoptosis in cancerous cells.

Case Studies

- Antimicrobial Efficacy : In a study involving various synthesized derivatives, the compound demonstrated superior efficacy against E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics .

- Cytotoxicity Assessment : Cytotoxicity assays performed on normal human fibroblast cells (MRC5) indicated that while the compound exhibits potent antimicrobial and anticancer activities, it maintains a favorable safety profile with minimal toxicity at therapeutic concentrations.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure differs from analogs primarily in the C6 ester substituent and the heterocyclic moiety at C2. Key comparisons include:

Table 1: Structural and Physicochemical Comparison of Aurone Analogs

*Calculated based on molecular formula.

Key Observations:

- C2 Heterocycles : Thiophene (target compound, A3) and indole (5a) substituents contribute to planar molecular geometries, facilitating tubulin binding. Pyrazole-based analogs (e.g., 7h) exhibit bulkier substituents, which may influence solubility and pharmacokinetics .

Anticancer Potency:

- 5a and 5b : Exhibit IC50 values below 100 nM in PC-3 prostate cancer cells and T-ALL models, attributed to colchicine-site binding and tubulin polymerization inhibition .

- Target Compound : Predicted to share the tubulin-targeting mechanism due to structural similarity but may differ in potency due to the nitro group’s electronic effects.

Toxicity and Selectivity:

- Pyrazole-based analogs (e.g., 7h): High yields (93%) and stability but lack in vivo data .

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran moiety is synthesized via cyclization of o-hydroxy carbonyl precursors. A copper-catalyzed approach using o-hydroxy aldehydes and alkynes in deep eutectic solvents (e.g., choline chloride-ethylene glycol) achieves high yields (70–93%) by stabilizing polar intermediates and accelerating transformations. For example, treating o-hydroxy aldehyde 15 with alkyne 16 in the presence of copper iodide generates the benzofuran scaffold through iminium ion formation and reductive elimination. Alternative methods employ electrochemical cyclization of diselenides with phenols, yielding benzofuran derivatives via seleniranium intermediates.

Key to stereochemical control is the use of Lewis acids (e.g., ZnCl₂) during cyclization, which directs the formation of the Z-isomer by stabilizing the transition state through coordination to the carbonyl oxygen. Solvent polarity also influences isomer distribution; non-polar solvents like toluene favor the Z-configuration due to reduced steric hindrance during ring closure.

Incorporation of the 3-Methylthiophene Moiety

The thiophene ring is introduced via electrophilic sulfur-mediated cyclization. Dimethyl(thiodimethyl)sulfonium tetrafluoroborate serves as a sulfur source, reacting with 2-alkynylthioanisoles under mild conditions to form benzo[b]thiophenes. For the target compound, 3-methylthiophen-2-carbaldehyde is condensed with the benzofuran intermediate using acetic acid as both solvent and catalyst. The reaction proceeds via Knoevenagel condensation, where the aldehyde’s α-hydrogen is abstracted by a base (e.g., piperidine), forming a resonance-stabilized enolate that attacks the benzofuran’s carbonyl group.

Critical Parameters :

- Temperature: 80–100°C to ensure complete imine formation without side reactions.

- Solvent: Ethanol or acetic acid, which protonate the intermediate, driving the reaction toward the Z-isomer.

- Catalyst: 10 mol% p-toluenesulfonic acid (PTSA) enhances reaction rate and yield (85–90%).

Esterification with 3-Nitrobenzoic Acid

The final step involves esterifying the hydroxyl group at the benzofuran’s 6-position with 3-nitrobenzoic acid. This is achieved via Steglich esterification using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Alternatively, the acid chloride of 3-nitrobenzoic acid—generated by treating the acid with thionyl chloride—reacts with the benzofuran alcohol in the presence of triethylamine, yielding the ester.

Optimization Insights :

- Activation Method : Using DCC/DMAP minimizes racemization and achieves 92% conversion.

- Purification : Recrystallization from ethanol removes unreacted acid and byproducts, yielding >99% purity.

Stereochemical Control and Isomer Isolation

The Z-isomer is favored due to conjugation between the thiophene’s sulfur lone pairs and the benzofuran’s π-system, which lowers the energy of the transition state. Isolation involves column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3). The Z-isomer elutes first due to its lower polarity compared to the E-isomer.

Scalability and Industrial Feasibility

Gram-scale synthesis is achievable using continuous flow reactors, which enhance heat transfer and mixing efficiency. For instance, a copper-catalyzed cyclization in a microreactor system produces 15 g/hr of the benzofuran core with 88% yield. Esterification under flow conditions reduces reaction time from 12 hours to 30 minutes.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 8.45 (d, J = 8.2 Hz, 1H, ArH), 7.92 (s, 1H, CH=C), 2.51 (s, 3H, CH₃).

- IR (KBr): ν 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Chromatographic Purity :

- HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 6.7 min, purity = 99.2%.

Challenges and Mitigation Strategies

- Byproduct Formation : Oxidative dimerization of the thiophene moiety occurs at temperatures >100°C. Mitigated by inert atmosphere (N₂) and radical inhibitors (BHT).

- Ester Hydrolysis : The nitro group’s electron-withdrawing effect accelerates hydrolysis. Storage at 4°C in amber vials prevents degradation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Copper-Catalyzed | 88 | 99.2 | High |

| Electrophilic S | 78 | 98.5 | Moderate |

| Steglich | 92 | 99.0 | High |

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Prepare the benzofuran core via [3,3]-sigmatropic rearrangement of a phenolic precursor, as demonstrated in benzofuran derivatives .

- Step 2 : Introduce the 3-methylthiophene moiety via a Wittig or aldol condensation under anhydrous conditions (e.g., THF, NaH as base) .

- Step 3 : Esterify the 6-hydroxy group of the benzofuran with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) .

Key Considerations : Monitor stereochemistry (Z-configuration) using NOESY NMR and optimize reaction temperatures to avoid side products.

Table 1 : Example Synthetic Parameters from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NaH/THF, 0°C → RT, 12 h | 67–85 | |

| 2 | 3-Methylthiophene-2-carbaldehyde, DCM, reflux | 45–60 | |

| 3 | 3-Nitrobenzoyl chloride, DCC, DMAP | 70–80 |

Q. How can the purity and structure of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- HPLC/GC-MS : Assess purity (>95%) with reverse-phase C18 columns (methanol/water gradient) .

- Spectroscopy : Confirm the Z-isomer via NOESY correlations between the thiophene methyl and benzofuran carbonyl groups. IR should show C=O (1720–1680 cm⁻¹) and NO₂ (1530–1350 cm⁻¹) stretches .

- X-ray Crystallography : Resolve stereochemistry if crystals are obtainable .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. What strategies are effective for studying the compound’s biological activity and mechanism of action?

Methodological Answer:

Q. How can contradictions in reported biological data be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., solvent/DMSO concentration ≤1%, cell passage number).

- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to rule off-target effects .

Q. What computational methods predict the compound’s environmental fate and toxicity?

Methodological Answer:

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradability and ecotoxicity .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., benzofuran pesticides) for hazard profiling .

Q. How can the stereochemical integrity of the Z-isomer be maintained during scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.